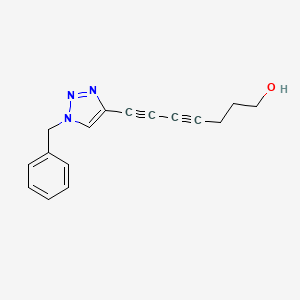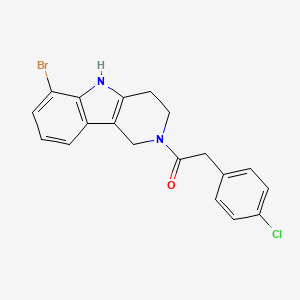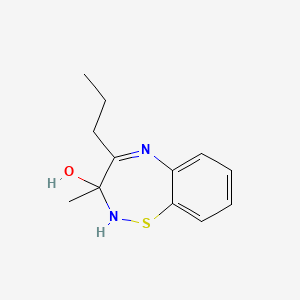![molecular formula C22H37NO5 B12638499 N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine CAS No. 918886-06-3](/img/structure/B12638499.png)
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is a synthetic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a hydroxy group, a decyloxy group, and a tyrosine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine typically involves the condensation of tyrosine with a glycidyl ether derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of Glycidyl Ether: The glycidyl ether is synthesized from the corresponding alcohol (decanol) through a reaction with epichlorohydrin.
Condensation Reaction: The glycidyl ether is then reacted with tyrosine in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine involves its interaction with specific molecular targets and pathways. The hydroxy and decyloxy groups play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect membrane properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Uniqueness
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is unique due to its specific chain length (decyloxy group), which influences its physicochemical properties and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, binding affinity, and biological effects.
Eigenschaften
CAS-Nummer |
918886-06-3 |
|---|---|
Molekularformel |
C22H37NO5 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H37NO5/c1-2-3-4-5-6-7-8-9-14-28-17-20(25)16-23-21(22(26)27)15-18-10-12-19(24)13-11-18/h10-13,20-21,23-25H,2-9,14-17H2,1H3,(H,26,27)/t20?,21-/m0/s1 |
InChI-Schlüssel |
DBTVFKRIOOSMQW-LBAQZLPGSA-N |
Isomerische SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)

![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)




![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)


